An In-depth Technical Guide to (2-Iodo-5-methoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (2-Iodo-5-methoxyphenyl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Iodo-5-methoxyphenyl)boronic acid is a versatile organoboron compound that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring an iodo group ortho to the boronic acid and a methoxy group in the meta position, offers distinct reactivity and structural attributes that are highly valuable in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and safety considerations for (2-Iodo-5-methoxyphenyl)boronic acid, with a particular focus on its utility in cross-coupling reactions for the development of novel therapeutic agents and functional materials.
Core Chemical Properties
(2-Iodo-5-methoxyphenyl)boronic acid is a white to off-white solid at room temperature. The presence of the boronic acid moiety imparts Lewis acidic character, while the aryl iodide provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions.
Physicochemical Data
A summary of the key physicochemical properties of (2-Iodo-5-methoxyphenyl)boronic acid is presented in the table below. It is important to note that while some properties are well-documented, others, such as a precise melting point and solubility, can vary depending on the purity and crystalline form of the material.
| Property | Value | Source |
| CAS Number | 89694-50-8 | [1] |
| Molecular Formula | C₇H₈BIO₃ | [1] |
| Molecular Weight | 277.85 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [1][3] |
Note: Definitive, experimentally verified data for melting point, boiling point, and quantitative solubility in various solvents from primary literature is not consistently available. Commercial suppliers often provide a melting point range, which should be considered as indicative.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, with chemical shifts influenced by the iodo and methoxy substituents. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent, appearing over a wide chemical shift range.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift, and the other aromatic carbons will be distinguished by their substitution pattern. The methoxy carbon will appear as a distinct signal in the aliphatic region.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity and Synthetic Applications
The primary utility of (2-Iodo-5-methoxyphenyl)boronic acid lies in its application as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5] In this reaction, the organoboron species (in this case, (2-Iodo-5-methoxyphenyl)boronic acid) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
(2-Iodo-5-methoxyphenyl)boronic acid is a particularly useful substrate for this reaction due to the presence of the electron-donating methoxy group, which can influence the electronic properties of the aromatic ring and potentially enhance the rate of transmetalation. The ortho-iodo substituent provides a reactive site for oxidative addition to the palladium catalyst.
Experimental Protocols
The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like (2-Iodo-5-methoxyphenyl)boronic acid. This protocol is based on established methodologies for similar compounds and may require optimization for specific substrates and scales.[4]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
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(2-Iodo-5-methoxyphenyl)boronic acid (1.2 equivalents)
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Aryl halide (e.g., aryl bromide) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
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Anhydrous solvent (e.g., toluene, dioxane, DMF)
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Water (if using a biphasic system)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, (2-Iodo-5-methoxyphenyl)boronic acid, and the base.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Then, add the anhydrous solvent (and water, if applicable) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
Arylboronic acids are indispensable tools in medicinal chemistry and drug discovery, primarily due to their utility in the Suzuki-Miyaura coupling for the synthesis of complex organic molecules.[6] While specific biological activity or direct interaction with signaling pathways for (2-Iodo-5-methoxyphenyl)boronic acid has not been extensively reported in the public domain, its value lies in its role as a precursor to potentially bioactive compounds.
The 2-iodo-5-methoxyphenyl moiety can be incorporated into larger molecular scaffolds to probe structure-activity relationships (SAR). The methoxy group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. The iodine atom, while being a reactive handle for coupling, can also be retained in the final molecule, where it can participate in halogen bonding or alter the steric and electronic properties of the compound.
Boronic acids and their derivatives are being investigated for a wide range of therapeutic applications, including as enzyme inhibitors and as building blocks for compounds with anticancer, anti-inflammatory, and antiviral activities. The synthesis of novel biaryl structures using (2-Iodo-5-methoxyphenyl)boronic acid could lead to the discovery of new drug candidates that target various biological pathways.
Safety and Handling
(2-Iodo-5-methoxyphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Iodo-5-methoxyphenyl)boronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. While further studies are needed to fully elucidate its potential in biological systems, its role as a key synthetic intermediate is well-established. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. (2-Iodo-5-methoxyphenyl)boronic Acid - CAS:89694-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. warshel.com [warshel.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]
